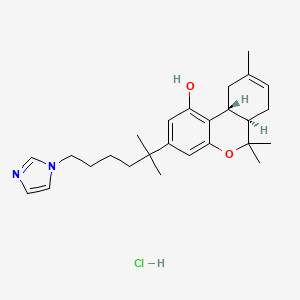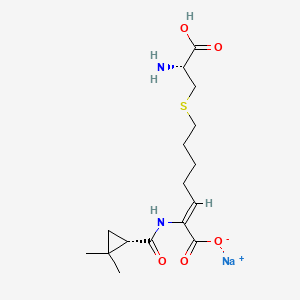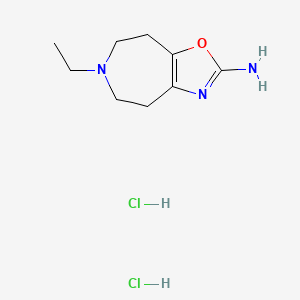
Delafloxacin
Übersicht
Beschreibung
Delafloxacin, sold under the brand name Baxdela among others, is a fluoroquinolone antibiotic used to treat acute bacterial skin and skin structure infections . It is indicated to treat adults with acute bacterial skin and skin structure infections (ABSSSI) caused by designated susceptible bacteria or adults with community-acquired bacterial pneumonia (CABP) caused by designated susceptible bacteria .
Synthesis Analysis
Delafloxacin is a novel fluoroquinolone chemically distinct from currently marketed fluoroquinolones. The absence of a protonatable substituent confers a weakly acidic character to the molecule . This property results in increased intracellular penetration and enhanced bactericidal activity under acidic conditions that characterize the infectious milieu at a number of sites .
Molecular Structure Analysis
Delafloxacin is the only available anionic (non-zwitterionic) fluoroquinolone. Its unique molecular structure provides improved in vitro activity against most Gram-positive pathogens, including quinolone-resistant strains .
Chemical Reactions Analysis
Delafloxacin is primarily metabolized via glucuronidation (mainly by UGT1A1, UGT1A3 and UGT2B15), with oxidative metabolism representing ≈ 1% .
Physical And Chemical Properties Analysis
Delafloxacin is a novel anionic non-zwitterionic fluoroquinolone that exhibits structural particularities, giving its unique chemical properties, including increased efficiency in acidic conditions, greater activity against Gram-positive pathogens, and dual targeting on both type II topoisomerases .
Wissenschaftliche Forschungsanwendungen
1. Treatment of Acute Bacterial Skin and Skin-Structure Infections (ABSSSIs) Delafloxacin has been approved for the treatment of ABSSSIs due to its effectiveness against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Community-Acquired Bacterial Pneumonia (CABP)
It is also approved for the treatment of CABP, showcasing its broad-spectrum antibacterial activity .
Activity Under Acidic Conditions
Delafloxacin exhibits high activity under acidic conditions, which is beneficial for treating infections in environments where pH may be lower than normal .
Gram-Positive Bacteria Treatment
It shows greater in vitro activity against Gram-positive bacteria, even those resistant to currently-used fluoroquinolones .
5. DNA Gyrase and Topoisomerase IV Targeting Delafloxacin targets both DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication, transcription, repair, and recombination .
Pharmacokinetics Research
Research into the pharmacokinetics of delafloxacin is ongoing, with studies focusing on its absorption, distribution, metabolism, and excretion to optimize dosing regimens .
Wirkmechanismus
Delafloxacin is a novel fluoroquinolone antibiotic that has been approved for the treatment of acute bacterial skin and skin structure infections . This article will cover the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on Delafloxacin’s action.
Target of Action
Delafloxacin primarily targets bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial drugs .
Mode of Action
Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase . This inhibition interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process . The resultant strain inhibits further elongation .
Biochemical Pathways
The inhibition of DNA topoisomerase IV and DNA gyrase disrupts the bacterial DNA replication process . This disruption leads to the cessation of bacterial growth and ultimately results in bacterial cell death .
Pharmacokinetics
Delafloxacin is rapidly absorbed and exhibits comparable exposure characteristics between its intravenous (300 mg) and oral (450 mg) formulations . Delafloxacin is primarily excreted renally, but also undergoes metabolism by uridine diphosphate-glucuronosyltransferase enzymes in the formation of a conjugated metabolite .
Result of Action
The result of Delafloxacin’s action is the effective killing of bacterial cells . It has demonstrated excellent in vitro activity against many clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), other staphylococci, streptococci, and Enterobacteriaceae .
Action Environment
The unique chemical structure of Delafloxacin renders it a weak acid, resulting in increased intracellular penetration and enhanced bactericidal activity under acidic conditions . This property may be particularly advantageous against methicillin-resistant Staphylococcus aureus (MRSA), for which the significance of the intracellular mode of survival is increasingly being recognized .
Safety and Hazards
Delafloxacin is used when other medicines are not suitable. It contains the active substance delafloxacin . Serious adverse events occurred at similar rates in patients treated with delafloxacin vs nonquinolone comparators used to treat ABSSSIs . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Zukünftige Richtungen
Due to its enhanced potency in acidic environments, delafloxacin also has the potential to be highly effective in the treatment of pneumonia and urinary tract infections, but future trials are needed to support these indications . Thanks to its overall good tolerance, its broad-spectrum in vitro activity, and its ease of use, it could represent a promising molecule for the treatment of bacterial infections .
Eigenschaften
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCPNMLZGFQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172331 | |
| Record name | Delafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). This interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process. The resultant strain inhibits further elongation. Delafloxacin exerts concentration-dependent bacteriocidal activity. | |
| Record name | Delafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Delafloxacin | |
CAS RN |
189279-58-1 | |
| Record name | Delafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189279-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delafloxacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)

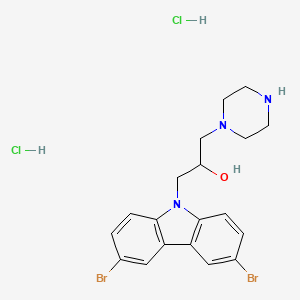

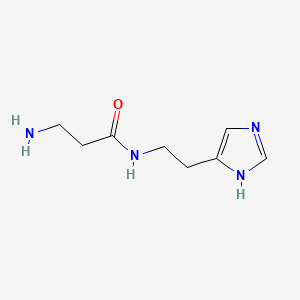
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)



